![molecular formula C10H7NO3 B1673887 Kynurenic acid CAS No. 492-27-3](/img/structure/B1673887.png)
Kynurenic acid
Overview
Description
Kynurenic acid (KYNA or KYN) is a product of the normal metabolism of the amino acid L-tryptophan . It has been shown that kynurenic acid possesses neuroactive activity . It acts as an antiexcitotoxic and anticonvulsant, most likely through acting as an antagonist at excitatory amino acid receptors . Because of this activity, it may influence important neurophysiological and neuropathological processes .
Synthesis Analysis
Kynurenic acid is formed from L-kynurenine in a reaction catalyzed by the enzyme kynurenine—oxoglutarate transaminase . A novel eco-friendly, one-pot method for the synthesis of kynurenic acid derivatives has been investigated and optimized for one-batch, two-step microwave-assisted reactions .
Molecular Structure Analysis
The molecular formula of Kynurenic acid is C10H7NO3 . The structural evaluation and electrophysiological effects of some kynurenic acid analogs have been studied .
Chemical Reactions Analysis
Kynurenic acid in the triplet state reacts with tryptophan (Trp) at neutral pH via proton-coupled electron transfer (PCET), which includes the stepwise transition of both electron and proton from Trp to triplet KNA .
Physical And Chemical Properties Analysis
The chemical formula of Kynurenic acid is C10H7NO3 . Its molar mass is 189.168 g/mol . The melting point of Kynurenic acid is 282.5 °C .
Scientific Research Applications
Neuroscience Research
Kynurenic acid (KYNA) is known for its neuroprotective and antioxidant properties in humans. It acts as a modulator at excitatory neurotransmitter receptors and has been implicated in several neurological disorders. KYNA is used in neuroscience research to study its effects on neurodegeneration, neuroinflammation, and nociception .
Microbial Production
Recent studies have shown that Yarrowia lipolytica yeast can produce KYNA, highlighting a potential microbial pathway for synthesizing this valuable compound. This opens up avenues for biotechnological applications and large-scale production of KYNA .
Nutritional Science
KYNA can be synthesized by the gut microbiome and is present in food, albeit in low quantities. Research into enriching food with KYNA is ongoing, given its health benefits, which include antioxidant and neuroprotective effects .
Cell Biology
In cell biology, KYNA is used as a medium supplement for various cell lines, including murine intestinal epithelial cells and induced pluripotent stem cell (iPSC)-derived neurons, to study its effects on cellular processes .
Wound Healing
KYNA exhibits multiple actions that have positive effects on human health, including wound healing. Its anti-inflammatory and neuroprotective properties make it a subject of interest in research focused on improving wound healing and preventing scarring .
Safety And Hazards
Future Directions
Boosting KYNA levels, through interference with the KP enzymes or through application of prodrugs/analogs with high bioavailability and potency, is a promising clinical approach . The use of KYNA, alone or in combination with other compounds precisely influencing specific populations of neurons, is awaiting to become a significant therapy for neurodegenerative disorders .
properties
IUPAC Name |
4-oxo-1H-quinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZHHEIFKROPDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075417 | |
Record name | 4-Hydroxy-2-quinolinecarboxylic acid | |
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Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Yellow needles; [Alfa Aesar MSDS], Solid | |
Record name | Kynurenic acid | |
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Record name | Kynurenic acid | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56463252 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Kynurenic acid | |
CAS RN |
492-27-3, 13593-94-7 | |
Record name | Kynurenic acid | |
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Record name | Kynurenic acid | |
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Record name | Kynurenic Acid | |
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Record name | kynurenic acid | |
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Record name | 4-Hydroxy-2-quinolinecarboxylic acid | |
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Record name | 4-hydroxyquinoline-2-carboxylic acid | |
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Record name | 4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
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Record name | KYNURENIC ACID | |
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Record name | Kynurenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000715 | |
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Melting Point |
280 °C | |
Record name | Kynurenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000715 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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